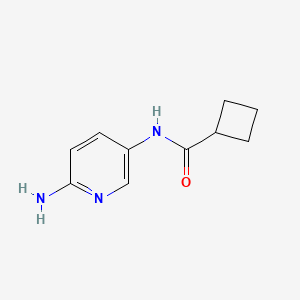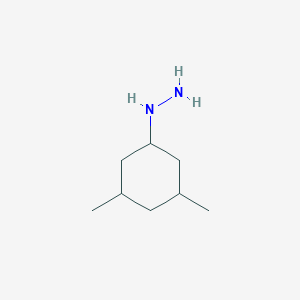
Chlorobis(cyclooctene)rhodium dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(cyclooctene)rhodium dimer is an organorhodium compound with the formula Rh₂Cl₂(C₈H₁₄)₄, where C₈H₁₄ represents cis-cyclooctene . This red-brown, air-sensitive solid is a precursor to many other organorhodium compounds and catalysts . It is known for its role in various catalytic processes, particularly in organic synthesis .
Métodos De Preparación
Chlorobis(cyclooctene)rhodium dimer is typically prepared by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature . The cyclooctene ligands in the compound are easily displaced by more basic ligands, making it a versatile precursor for synthesizing other rhodium complexes . Industrial production methods are similar, involving the reaction of rhodium trichloride with cyclooctene under controlled conditions to ensure purity and yield .
Análisis De Reacciones Químicas
Chlorobis(cyclooctene)rhodium dimer undergoes various types of chemical reactions, including:
C-H Activation: This compound is often used as a catalyst for C-H activation, which is a crucial step in many organic transformations.
Substitution Reactions: The cyclooctene ligands can be replaced by other ligands, allowing the formation of a wide range of rhodium complexes.
Carboxylation: It can catalyze the carboxylation of arenes via C-H bond activation.
Common reagents and conditions used in these reactions include aryl boronic acids, α,β-unsaturated sulfonyl compounds, and various solvents and temperatures depending on the specific reaction . Major products formed from these reactions include enantioenriched gem-diaryl sulfonates and functionalized arenes .
Aplicaciones Científicas De Investigación
Chlorobis(cyclooctene)rhodium dimer has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which chlorobis(cyclooctene)rhodium dimer exerts its effects involves the activation of C-H bonds. This process often involves the formation of a rhodium-carbon bond, followed by the insertion of a new ligand or functional group . The molecular targets and pathways involved include the activation of inert C-H bonds and the subsequent formation of carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Chlorobis(cyclooctene)rhodium dimer is unique due to its high reactivity and versatility as a catalyst. Similar compounds include:
Cyclooctadiene rhodium chloride dimer: This compound is also used in C-H activation but has different ligand properties.
Chlorobis(ethylene)rhodium dimer: Another related compound, which is used in different catalytic processes.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound is used in similar catalytic applications but has distinct reactivity due to its different ligands.
This compound stands out for its ability to easily displace its cyclooctene ligands, making it highly adaptable for various synthetic applications .
Propiedades
Fórmula molecular |
C32H56Cl2Rh2-2 |
|---|---|
Peso molecular |
717.5 g/mol |
Nombre IUPAC |
cyclooctene;rhodium;dichloride |
InChI |
InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2 |
Clave InChI |
ZFCBAJWXKUDJSW-UHFFFAOYSA-L |
SMILES canónico |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


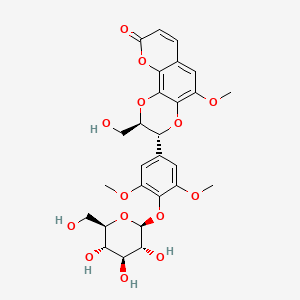

![1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine](/img/structure/B12439780.png)
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
![1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12439790.png)
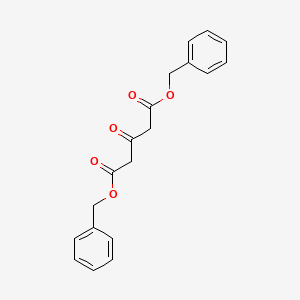
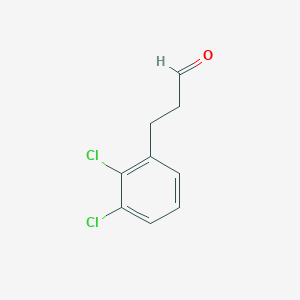


![N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
